![molecular formula C17H17N3OS B2739166 4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 392249-40-0](/img/structure/B2739166.png)
4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
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Description
4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABN belongs to the class of benzothiazole derivatives and has been synthesized using various methods.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including compounds structurally similar to 4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic environments. These studies indicate that such derivatives offer significant protection and could be adsorbed onto metal surfaces through both physical and chemical interactions, highlighting their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).
Anticancer Activity
Research into benzothiazole derivatives has also uncovered their potential in anticancer treatments. Specifically, studies on novel heterocycles derived from benzothiazole, including those similar to 4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, have shown significant in-vitro anticancer activity against various cancer cell lines. These findings suggest that such compounds could serve as the basis for the development of new anticancer agents, particularly due to their ability to inhibit the growth of cancer cells with minimal effects on healthy cells (Waghmare et al., 2013).
Pharmaceutical Applications
The synthesis and evaluation of benzothiazole derivatives for various biological activities have led to the discovery of compounds with potential as central nervous system agents, antimicrobial agents, and chemosensitizers to combat antibiotic-resistant bacteria. For example, derivatives have been found to exhibit properties that could make them useful in the development of new medications for treating neurological disorders, infectious diseases, and in enhancing the efficacy of existing antibiotics (Martin et al., 1981), (Brunel et al., 2013).
properties
IUPAC Name |
4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-18-15-9-6-13(10-16(15)22-11)19-17(21)12-4-7-14(8-5-12)20(2)3/h4-10H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXZXSZSNGNJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
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